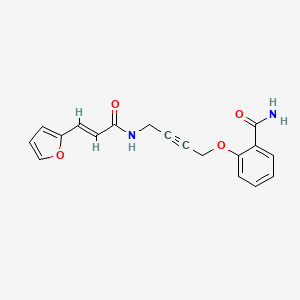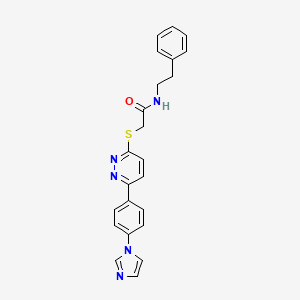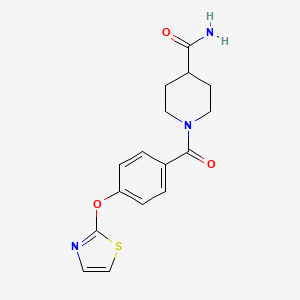![molecular formula C16H11N5O2S B2422785 N-[4-(3-méthyl-1,2,4-oxadiazol-5-yl)phényl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1226434-37-2](/img/structure/B2422785.png)
N-[4-(3-méthyl-1,2,4-oxadiazol-5-yl)phényl]-2,1,3-benzothiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a research compound. It is a heterocyclic compound that contains nitrogen and oxygen as heteroatoms in its structure .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in the compound , has been a subject of interest in many research studies . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole and 1,3,4-oxadiazole .
Chemical Reactions Analysis
N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which is a combination of 1,2,5- and 1,2,4-oxadiazole rings, were synthesized and fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported in the literature. For instance, a related compound, 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole, was reported as a white solid with a melting point of 106.6–108.1 °C .
Applications De Recherche Scientifique
Agents anti-infectieux
Les dérivés de 1,2,4-oxadiazole, comme le composé en question, ont été synthétisés comme agents anti-infectieux présentant des activités antibactériennes, antivirales et antileishmaniennes . Ces composés ont un potentiel pour des études de relations structure-activité (SAR), un potentiel d'activité et des cibles prometteuses pour le mode d'action .
Pesticides agricoles
Ces composés présentent un large spectre d'activités biologiques agricoles et pourraient être utilisés comme pesticides chimiques efficaces et à faible risque . Ils ont montré une activité nématicide modérée contre Meloidogyne incognita et une activité antifongique contre Rhizoctonia solani .
Effets antibactériens
Certains dérivés de 1,2,4-oxadiazole ont montré de forts effets antibactériens sur Xanthomonas oryzae pv. oryzae (Xoo), avec des valeurs de CE50 supérieures à celles du bismerthiazol (BMT) et du cuivre thiodiazole (TDC) . Ils ont également montré une excellente capacité antibactérienne contre Xanthomonas oryzae pv. oryzicola (Xoc) .
Activité antifongique
Certains dérivés de 1,2,4-oxadiazole ont montré des activités antifongiques in vitro contre Colletotrichum orbiculare, Botrytis cinerea et Rhizoctonia solani .
Évaluation anticancéreuse
Certains dérivés ont été évalués pour leur potentiel anticancéreux. Par exemple, un congénère de 10074-G5, appelé 3jc48-3, s'est avéré être environ cinq fois plus puissant pour inhiber la dimérisation de c-Myc-Max que le composé parent .
Synthèse de nouvelles entités chimiques
La synthèse d'échafaudages contenant de l'azote et de l'oxygène, tels que les dérivés de 1,2,4-oxadiazole, a pris de l'ampleur en raison de leur polyvalence dans la découverte de médicaments . Ces composés peuvent être utilisés pour concevoir de nouvelles entités chimiques présentant une activité anti-infectieuse potentielle .
Mécanisme D'action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, such as this compound, have broad-spectrum biological activities . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that the compound acts as a bidentate ligand coordinating through the nitrogen atom . This interaction with its targets could lead to changes in the biochemical pathways of the target organisms.
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect a wide range of pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The compound’s broad-spectrum biological activities suggest that it may have good bioavailability .
Result of Action
The compound has shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . It also exhibited strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is worth noting that the compound’s synthesis is environmentally friendly, with reduced volumes of volatile organic solvents .
Safety and Hazards
Orientations Futures
The future directions for research on “N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” and similar compounds could include further exploration of their biological applications, given their wide range of pharmacological activities . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide are largely attributed to the presence of the 1,2,4-oxadiazole ring. This ring is known to interact with various enzymes, proteins, and other biomolecules . For instance, 1,3,4-oxadiazole derivatives have been found to act on enzymes like thymidylate-synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase to inhibit cell proliferation .
Cellular Effects
In terms of cellular effects, N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been found to exhibit promising anticancer activity. For instance, it has been reported to show potent anti-proliferative effects against various cancer cell lines . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interactions with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it has been found to inhibit telomerase activity, act as an inhibitor of the B-cell lymphoma 2, inhibit the NF-kB signaling pathway, and target tubulin polymerization .
Propriétés
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c1-9-17-16(23-19-9)10-2-5-12(6-3-10)18-15(22)11-4-7-13-14(8-11)21-24-20-13/h2-8H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJGWUMPDKISON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid](/img/structure/B2422703.png)

![N-(2-carbamoylbenzofuran-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2422706.png)






![6-benzyl-4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2422717.png)
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-1-(3-methoxyphenyl)ethanone](/img/structure/B2422718.png)

![(Z)-methyl 2-(6-acetamido-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2422722.png)
